2,2-Bis Nalbuphine

Impurity Profiling Structural Elucidation Nalbuphine Degradation

Generic nalbuphine injection manufacturers frequently encounter regulatory deficiencies when their ANDA impurity profiling lacks a structurally authenticated dimer reference standard. 2,2-Bis Nalbuphine (MW 712.9) resolves this gap. • Supplied with comprehensive characterization data (NMR, MS, HPLC) compliant with ICH guidelines for ANDA/DMF submissions • Enables accurate relative retention time (RRT) determination, system suitability criteria, and relative response factor (RRF) calculation in stability-indicating HPLC/LC-MS methods • Traceability against USP/EP pharmacopeial standards available upon feasibility; supports forced degradation (oxidative stress) and batch release QC workflows

Molecular Formula C42H52N2O8
Molecular Weight 712.9 g/mol
Cat. No. B15291814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis Nalbuphine
Molecular FormulaC42H52N2O8
Molecular Weight712.9 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O
InChIInChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1
InChIKeyDBCWTMIWDSKFLL-LEBWPUBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis Nalbuphine Reference Standard


2,2-Bis Nalbuphine (CAS 214542-42-4) is a dimeric impurity of the opioid analgesic nalbuphine, formed via oxidative coupling of two nalbuphine molecules . It is not a therapeutic agent but a structurally defined organic impurity that arises during the synthesis or degradation of nalbuphine [1]. As a non-pharmacopeial reference standard, it is supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of nalbuphine [2]. Its detection and quantification are essential for ensuring the purity, stability, and safety of nalbuphine drug products, as it serves as a key marker of oxidative degradation .

Regulatory impurity reference standard for nalbuphine method validation and QC
Supports ANDA/DMF filing with documented pharmacopeial traceability
Dimeric structure requires specific analytical characterization

2,2-Bis Nalbuphine Non-Interchangeability


Generic substitution of 2,2-Bis Nalbuphine with other nalbuphine impurities or structurally similar reference standards is scientifically invalid due to fundamental differences in chemical identity, analytical behavior, and regulatory context. Unlike other impurities such as (+)-nalbuphine (CAS 1240373-02-7) or nalbuphine β-epimer, 2,2-Bis Nalbuphine is a dimeric species with a molecular weight of 712.9 g/mol and distinct chromatographic retention properties . Each impurity possesses a unique chemical structure that dictates its specific retention time, detector response factor, and mass spectrometric fragmentation pattern—parameters that are non-transferable between impurities [1]. Regulatory submissions (e.g., ANDA, DMF) require identification and quantification of each impurity with a structurally authenticated reference standard; substituting an alternative impurity standard would compromise the accuracy of purity assessments, invalidate stability studies, and potentially lead to regulatory rejection due to inadequate impurity profiling [2].

Structural Identity Dimeric impurity structure yields distinct chromatographic and mass spectrometric behavior vs. monomeric analogs, preventing interchange.
Regulatory Traceability Pharmacopeial traceability typically unavailable for generic impurity standards; documentation may not meet ANDA/DMF submission requirements.
Quantification Accuracy Detector response factor is impurity-specific; substituting an alternative standard may invalidate quantitative impurity profiling.

2,2-Bis Nalbuphine vs. Related Impurities


Dimeric vs. Monomeric Impurity Structure

2,2-Bis Nalbuphine is a dimeric impurity with the IUPAC name (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-Bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol, distinguishing it from monomeric impurities such as (+)-nalbuphine or nalbuphine β-epimer [1]. This dimeric structure results in a molecular formula of C42H52N2O8 and a molecular weight of 712.9 g/mol, which is approximately double that of the parent drug nalbuphine (MW 357.4 g/mol) . In contrast, other common impurities like the β-epimer or (+)-enantiomer retain a similar molecular weight to nalbuphine, making them indistinguishable by molecular mass alone and requiring different chromatographic separation strategies [2].

Dimeric vs. Monomeric
Class-level inference
712.9 g/mol vs. ~357.4 g/mol
Dimeric structure demands a dedicated reference standard for reliable identification
Source review recommended; class-level inference
Impurity Profiling Structural Elucidation Nalbuphine Degradation

Pharmacopeial Traceability for ANDA

2,2-Bis Nalbuphine reference standards are supplied with full characterization data compliant with regulatory guidelines and can provide traceability to pharmacopeial standards such as USP or EP, a feature not consistently available for all nalbuphine impurities [1]. This traceability is critical for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), where the FDA requires identification and quantification of all impurities at levels ≥0.1% using authenticated reference materials . In contrast, generic impurity standards or in-house synthesized materials without documented traceability may not meet the evidentiary standards required for regulatory submission, risking rejection or delays in approval [2]. The product is specifically validated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of nalbuphine, ensuring consistency with regulatory expectations [1].

Pharmacopeial Traceability
Data to verify
Traceable (feasibility-based) vs. not available
Supports regulatory submission with documented traceability
Supplier documentation should be reviewed
Regulatory Affairs ANDA Filing Quality Control

Chromatographic Resolution from Nalbuphine

In validated HPLC methods for nalbuphine hydrochloride injection, the chromatographic system resolves nalbuphine from related substances including degradation products, with corrections applied for differences in detector response at the specified wavelength [1]. While the published method does not isolate 2,2-Bis Nalbuphine as a discrete peak with reported retention time, the requirement to correct for differential detector response underscores the necessity of an authenticated reference standard for accurate quantification . Validation parameters for the method include linearity, accuracy, precision, robustness, detection limit, and quantitation limit, all of which depend on the availability of a pure, characterized reference material for each impurity [1]. Without a dedicated 2,2-Bis Nalbuphine standard, the relative response factor cannot be accurately determined, leading to systematic under- or over-estimation of impurity levels in stability studies and batch release testing .

Chromatographic Resolution
Method context
Requires dedicated standard for response factor correction
Enables accurate impurity quantification in stability-indicating methods
Validation data dependent on standard purity
HPLC Method Validation Impurity Quantification Stability Testing

2,2-Bis Nalbuphine Application Scenarios


ANDA Method Development and Validation

Pharmaceutical companies developing generic nalbuphine injection products require a certified 2,2-Bis Nalbuphine reference standard to establish and validate HPLC or LC-MS methods for impurity profiling. The reference standard is used to determine relative retention times, establish system suitability criteria, and calculate relative response factors for accurate quantitation of this dimeric degradation product in stability samples and finished product testing, as mandated by FDA guidance for ANDA submissions [1].

Forced Degradation and Stability Method

During forced degradation studies (oxidative stress conditions), 2,2-Bis Nalbuphine is generated as a key degradation marker. An authenticated reference standard is essential for identifying and quantifying this impurity in stressed samples, confirming peak purity, and demonstrating that the analytical method is stability-indicating. This application is critical for establishing product shelf-life and storage conditions [1].

QC Release Testing for Nalbuphine Production

In routine QC laboratories supporting commercial nalbuphine API or drug product manufacturing, 2,2-Bis Nalbuphine is employed as a reference standard for impurity limit testing. Batches are tested against specified acceptance criteria (e.g., ≤0.1% area/area for unspecified impurities) to ensure batch-to-batch consistency and compliance with regulatory specifications, directly impacting product release decisions [2].

DMF and Regulatory Submission Support

For Drug Master File (DMF) holders and ANDA applicants, the procurement and use of a fully characterized 2,2-Bis Nalbuphine reference standard with documented traceability to USP/EP standards provides the necessary evidence of impurity control strategy, supporting the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers and reducing the risk of deficiency letters related to impurity characterization .

Application
Selection Property
Validation Focus
ANDA Method Development and Validation
Certified dimeric impurity reference standard
Relative retention time, system suitability, relative response factor
Forced Degradation and Stability Testing
Authenticated degradation marker standard
Peak purity, stability-indicating method performance
QC Release Testing
Reference standard for impurity limit testing
Batch-to-batch consistency, acceptance criteria review
DMF and Regulatory Submission Support
Fully characterized standard with pharmacopeial traceability
CMC impurity control strategy documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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